MORAMIDE
Description
Properties
CAS No. |
13013-15-5 |
|---|---|
Molecular Formula |
C25H32N2O2 |
Molecular Weight |
392.54 |
Synonyms |
MORAMIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
MORPHERIDINE
MORPHERIDINE (1-(2-morpholinoethyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester) shares structural motifs with MORAMIDE, including a morpholino group and aromatic phenyl rings. However, its core structure differs significantly:
- Core Framework: A piperidine ring substituted with a phenyl group and an ethyl ester-linked morpholinoethyl chain.
- Molecular Formula : C₂₁H₃₀N₂O₃ (calculated molecular weight: ~358.5 g/mol) .
- Key Differences: The piperidine ring and ethyl ester group in MORPHERIDINE contrast with this compound’s propane backbone and free carboxylic acid.
Morphine and Derivatives
Morphine (C₁₇H₁₉NO₃; molecular weight: 285.3 g/mol) and its derivatives (e.g., morphine methobromide) represent functional comparators due to their opioid activity.
Data Comparison Table
Preparation Methods
Early Racemic Synthesis and Resolution
The initial synthesis of this compound in the 1950s involved racemic preparation followed by diastereomeric resolution. The pivotal intermediate, 1-(morpholin-4-yl)propan-2-ol, was synthesized via nucleophilic substitution between morpholine and epichlorohydrin under basic conditions. Subsequent coupling with diphenylacetyl chloride yielded racemic this compound, which was resolved using fractional crystallization of diastereomeric salts with chiral acids like tartaric acid. However, this method suffered from low yields (~20%) and poor enantioselectivity.
Janssen’s Stereochemical Investigations
Janssen Pharmaceuticals pioneered stereospecific studies on this compound diastereomers in the 1980s. Their work revealed a eudismic ratio >10,000 for the (S)-(+)-enantiomer, which exhibited nanomolar affinity for μ-opioid receptors (MOR). The active (S)-isomer was synthesized via Mitsunobu reaction using (R)-1-(morpholin-4-yl)propan-2-ol and diphenylacetic acid, achieving 85% ee but requiring costly chiral auxiliaries.
Chemoenzymatic Asymmetric Synthesis
Lipase-Catalyzed Kinetic Resolution
Modern routes employ Candida antarctica lipase B (CAL-B) for kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol. In a optimized protocol, vinyl acetate serves as an acyl donor in tert-butyl methyl ether (MTBE), selectively acetylating the (R)-enantiomer (>99% ee) while leaving the (S)-alcohol untouched. This step achieves a 48% yield of (S)-alcohol, which is subsequently chlorinated using thionyl chloride (SOCl₂) or Appel conditions (CCl₄/PPh₃).
Table 1: Comparison of Chlorination Methods
| Reagent | Solvent | Temperature | Yield (%) | Purity (ee, %) |
|---|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | 0°C | 78 | 99 |
| CCl₄/PPh₃ | THF | RT | 82 | 98 |
Phase-Transfer Catalysis (PTC)
The (S)-chloro intermediate undergoes nucleophilic displacement with N-diphenylacetylpyrrolidine under PTC conditions. Using a O₂-saturated DMSO/NaOH system, the reaction proceeds via an SN2 mechanism, yielding (R)-iso-moramide in 26% overall yield with 89% ee.
Synthesis of Key Intermediates
1-(Morpholin-4-yl)propan-2-ol
This critical precursor is synthesized through two routes:
Diphenylacetylpyrrolidine
Diphenylacetic acid is activated with thionyl chloride and coupled with pyrrolidine in dichloromethane, achieving 94% yield.
Absolute Configuration Determination
Modified Mosher’s Methodology
The absolute configuration of (R)-iso-moramide was confirmed by esterifying the secondary alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Comparative ¹H NMR analysis of the diastereomeric esters revealed Δδ values consistent with the (R)-configuration.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction of (R)-iso-moramide confirmed its gauche conformation, critical for MOR binding. The morpholino-propyl chain adopts a torsion angle of −159°, contrasting the extended conformation of the (S)-isomer.
Scale-Up and Industrial Considerations
Multi-Gram Production
The chemoenzymatic route was scaled to 10 g of 1-(morpholin-4-yl)propan-2-ol using immobilized CAL-B in MTBE. Continuous extraction with n-hexane improved throughput, achieving 98% ee at 45% conversion.
Chiral Chromatography vs. Crystallization
Preparative HPLC on cellulose-based chiral columns (Chiralpak IC) remains the gold standard for resolving this compound enantiomers, albeit costly. Recent efforts focus on diastereoselective crystallization using phosphoric acid derivatives, reducing reliance on chromatography .
Q & A
Q. How can interdisciplinary approaches enhance this compound’s research outcomes?
- Methodological Answer : Integrate chemical synthesis with behavioral neuroscience to correlate molecular modifications with in vivo efficacy. Collaborate with bioinformaticians to analyze omics data (e.g., transcriptomics) for off-target effects. Use machine learning to predict metabolic pathways .
Guidance for Methodological Rigor
- Data Presentation : Tabulate raw and processed data with standard deviations (e.g., IC₅₀ ± SEM). Use superscripts for statistical annotations (e.g., p < 0.05) and define all abbreviations .
- Ethical Compliance : Obtain institutional approval for in vivo studies and adhere to ARRIVE guidelines for experimental reporting .
- Resource Management : Store datasets in FAIR-aligned repositories (e.g., Zenodo) with persistent identifiers for public access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
